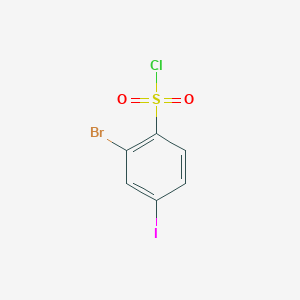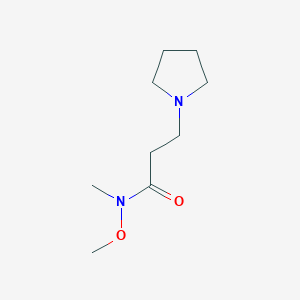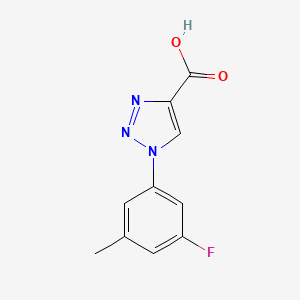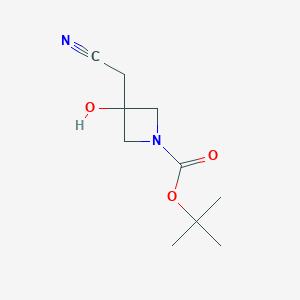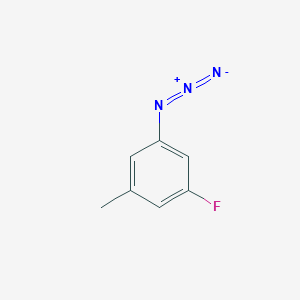
2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile
Übersicht
Beschreibung
2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile (TFP-CN) is an organofluorine compound that has gained attention in recent years for its potential applications in various scientific fields. TFP-CN is a fluorinated heterocycle which has a unique combination of properties, such as a low solubility in water and a high stability to hydrolysis. It has been studied for its use in the synthesis of various compounds, as well as its potential biomedical applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Versatile Intermediate for Synthesis : This compound serves as a versatile intermediate for the synthesis of trifluoromethylated N-heterocycles. Researchers have developed methods for synthesizing derivatives that have implications for further chemical transformations, showcasing its utility in creating complex molecules (Channapur et al., 2019).
- Crystal Structure Determination : The crystal structures of related pyridine derivatives have been determined, providing insight into their molecular configurations and the effects of trifluoromethyl groups on their structural properties. Such studies are fundamental in understanding the reactivity and potential applications of these compounds (Liu et al., 2013).
Applications in Material Science
- Optical and Semiconductor Properties : Pyridine derivatives, including those related to 2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile, have been studied for their optical and semiconducting properties. Such compounds exhibit unique electronic characteristics that could be harnessed in the development of optoelectronic devices and sensors (Zedan et al., 2020).
Chemical Reactivity and Mechanistic Insights
- Mechanistic Investigations : Understanding the reaction mechanisms of pyridine derivatives enables chemists to predict and control the outcomes of synthetic processes. Studies have provided mechanistic insights into reactions involving unsaturated carbonyl compounds, which are crucial for designing efficient synthetic routes (Liu et al., 2013).
Pharmaceutical Applications
- Potential Antimicrobial and Anticancer Activities : While the direct applications of 2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile in pharmaceuticals were not found in the provided literature, closely related pyridine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies highlight the potential of trifluoromethylated pyridines in drug development (Elewa et al., 2021).
Eigenschaften
IUPAC Name |
2-(2,2,2-trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6N2O/c10-8(11,12)4-18-7-5(3-16)1-2-6(17-7)9(13,14)15/h1-2H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBYICSAJLFNRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)OCC(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Bromo-5-iodoimidazo[2,1-b]thiazole](/img/structure/B1380168.png)
